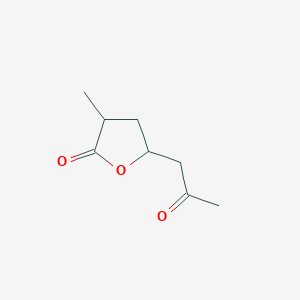![molecular formula C14H14NO3 B11947053 [Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
[Bis(4-methoxyphenyl)amino]oxidanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(4-methoxyphenyl)amino]oxidanyl is an organic compound known for its unique chemical properties and applications in various scientific fields. It is characterized by the presence of two methoxyphenyl groups attached to an amino group, which is further bonded to an oxidanyl group. This compound is often used in the synthesis of advanced materials and has significant implications in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-methoxyphenyl)amino]oxidanyl typically involves the reaction of 4-methoxyaniline with an oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the compound. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(4-methoxyphenyl)amino]oxidanyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [Bis(4-methoxyphenyl)amino]oxidanyl is used as a precursor for the synthesis of complex organic molecules. It is also employed in the development of new materials with unique electronic properties.
Biology
Medicine
In medicine, this compound is explored for its potential use in drug development, especially in the design of new therapeutic agents targeting oxidative stress-related diseases.
Industry
Industrially, the compound is used in the production of advanced materials such as organic semiconductors and conductive polymers. It is also utilized in the manufacturing of dyes and pigments.
Mécanisme D'action
The mechanism of action of [Bis(4-methoxyphenyl)amino]oxidanyl involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile intermediate in various chemical processes. Its molecular targets include enzymes involved in oxidative stress pathways, and it can modulate the activity of these enzymes by altering their redox state.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-methoxyphenyl)amine: Similar structure but lacks the oxidanyl group.
4,4’-Dimethoxydiphenylamine: Another related compound with similar applications.
Uniqueness
[Bis(4-methoxyphenyl)amino]oxidanyl is unique due to the presence of the oxidanyl group, which imparts distinct redox properties. This makes it more versatile in applications involving electron transfer reactions compared to its analogs.
Propriétés
Formule moléculaire |
C14H14NO3 |
|---|---|
Poids moléculaire |
244.27 g/mol |
InChI |
InChI=1S/C14H14NO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 |
Clé InChI |
NJQKHLCMLSKSKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)[O] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


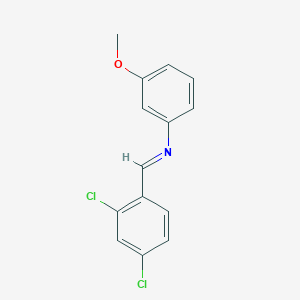


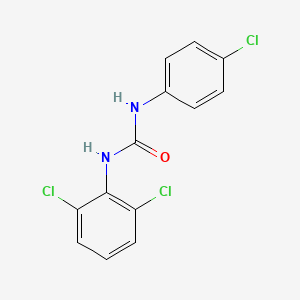
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)

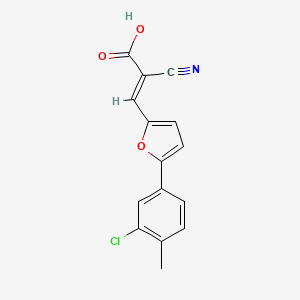

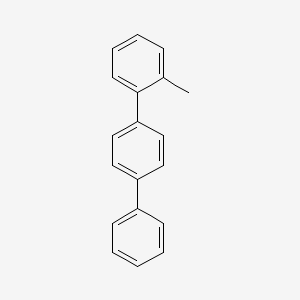
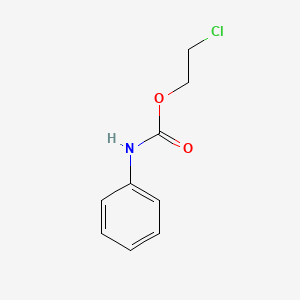
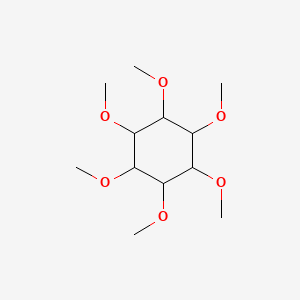
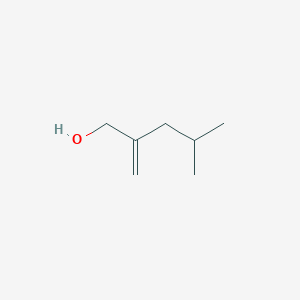
![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)
